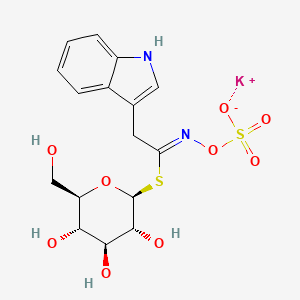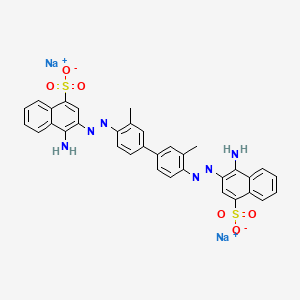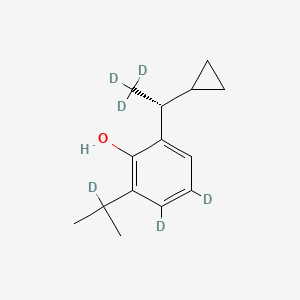![molecular formula C24H30ClN5O5S2 B12374944 5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide CAS No. 1184300-63-7](/img/structure/B12374944.png)
5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SAR107375 is a small molecule drug developed by Sanofi SA. It is a potent and selective dual inhibitor of thrombin and factor Xa, which are key enzymes in the coagulation cascade. This compound has shown promise as an oral and intravenous anticoagulant, making it a potential candidate for the treatment and prevention of thrombotic diseases .
Métodos De Preparación
The synthesis of SAR107375 involves a rational optimization process starting from a compound with low factor Xa and modest anti-thrombin inhibitory activities. The process includes the incorporation of a neutral chlorothiophene P1 fragment and fine-tuning of P2 and P3-P4 fragments to improve both activities. The final optimization of metabolic stability with microsomes led to the identification of SAR107375 .
Synthetic Route:
Starting Material: The synthesis begins with a compound that has low factor Xa and modest anti-thrombin inhibitory activities.
Fragment Incorporation: Incorporation of a neutral chlorothiophene P1 fragment.
Fine-Tuning: Fine-tuning of P2 and P3-P4 fragments.
Metabolic Stability Optimization: Final optimization with microsomes to improve metabolic stability.
Reaction Conditions:
- The reactions are carried out under controlled conditions to ensure the desired selectivity and potency.
- Specific reagents and catalysts are used to facilitate the incorporation and fine-tuning of the fragments.
Análisis De Reacciones Químicas
SAR107375 undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur, leading to the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
SAR107375 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of thrombin and factor Xa.
Biology: Investigated for its effects on the coagulation cascade and its potential as an anticoagulant.
Medicine: Explored as a therapeutic agent for the treatment and prevention of thrombotic diseases.
Industry: Potentially used in the development of new anticoagulant drugs .
Mecanismo De Acción
SAR107375 exerts its effects by selectively inhibiting thrombin and factor Xa. These enzymes play crucial roles in the coagulation cascade, which is responsible for blood clot formation. By inhibiting these enzymes, SAR107375 prevents the formation of blood clots, thereby reducing the risk of thrombotic events .
Molecular Targets and Pathways:
Thrombin (Factor IIa): SAR107375 inhibits thrombin, preventing the conversion of fibrinogen to fibrin, a key step in clot formation.
Factor Xa: The compound also inhibits factor Xa, which is involved in the activation of thrombin.
Comparación Con Compuestos Similares
SAR107375 is unique in its dual inhibition of thrombin and factor Xa, which sets it apart from other anticoagulants that typically target only one of these enzymes. Similar compounds include:
Edoxaban, Eribaxaban, Fidexaban, Darexaban, Letaxaban: These are selective factor Xa inhibitors, but they do not inhibit thrombin.
Uniqueness:
Propiedades
Número CAS |
1184300-63-7 |
|---|---|
Fórmula molecular |
C24H30ClN5O5S2 |
Peso molecular |
568.1 g/mol |
Nombre IUPAC |
5-chloro-N-[(2S)-2-[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H30ClN5O5S2/c1-16-18(30-10-4-7-22(30)31)5-3-6-20(16)37(34,35)27-17(24(33)29-13-11-28(2)12-14-29)15-26-23(32)19-8-9-21(25)36-19/h3,5-6,8-9,17,27H,4,7,10-15H2,1-2H3,(H,26,32)/t17-/m0/s1 |
Clave InChI |
CYVVCTRDWISRAC-KRWDZBQOSA-N |
SMILES isomérico |
CC1=C(C=CC=C1S(=O)(=O)N[C@@H](CNC(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C)N4CCCC4=O |
SMILES canónico |
CC1=C(C=CC=C1S(=O)(=O)NC(CNC(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C)N4CCCC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium;[2-[(2-chloro-5-nitrophenyl)diazenyl]-4-formyl-5-hydroxy-6-methylpyridin-3-yl]methyl hydrogen phosphate;hydrate](/img/structure/B12374869.png)






![(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12374917.png)


![methyl (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12374938.png)


